molecular formula C11H14N4O2S3 B2650118 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine CAS No. 320421-84-9

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine

Cat. No. B2650118
CAS RN: 320421-84-9
M. Wt: 330.44
InChI Key: AJOCKLBNRVGFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine is a chemical compound with the molecular formula C11H15N4O2S3 . It has an average mass of 331.457 Da and a monoisotopic mass of 331.035156 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H15N4O2S3 . The exact spatial arrangement of these atoms, which would provide a complete picture of the molecule’s structure, is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.449 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 512.4±60.0 °C at 760 mmHg . The melting point and MSDS are not available . The flash point is 263.7±32.9 °C .

Scientific Research Applications

Antibacterial Activities

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine and its derivatives exhibit significant antibacterial activities. A study by Wu Qi (2014) synthesized and tested various derivatives for their antibacterial effectiveness, revealing that certain compounds, like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, displayed potent antibacterial properties (Wu Qi, 2014).

Anticancer Potential

Compounds with a piperazine substituent have shown promising anticancer activity. Kostyantyn Turov (2020) assessed the efficacy of various 1,3-thiazole derivatives, including those with piperazine substituents, on multiple cancer cell lines. These compounds demonstrated significant inhibitory effects against different cancer types (Kostyantyn Turov, 2020).

Anticonvulsant Activity

Research into 1,3,4-thiadiazole derivatives incorporating piperazine has revealed their potential as anticonvulsants. K. Harish et al. (2014) synthesized a series of derivatives and found some to be effective anticonvulsants, demonstrating no neurotoxicity at the highest dose tested (K. Harish et al., 2014).

Inhibition of Human Carbonic Anhydrase Isozymes

A study by A. Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating piperazine and related moieties as inhibitors of human carbonic anhydrases. These compounds showed substantial inhibitory effects, suggesting their potential in therapeutic applications (A. Alafeefy et al., 2015).

Leishmanicidal Activity

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine derivatives have also demonstrated potent leishmanicidal activity. A. Foroumadi et al. (2005) synthesized a series of derivatives and found them more effective than traditional treatments, with the piperazine analog being particularly potent (A. Foroumadi et al., 2005).

properties

IUPAC Name

4-[5-(4-methylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S3/c1-14-4-6-15(7-5-14)20(16,17)11-3-2-10(19-11)9-8-18-13-12-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOCKLBNRVGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine

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